2-(1-Naphthyl) ethanesulfonamide
Description
2-(1-Naphthyl) ethanesulfonamide is a sulfonamide derivative featuring a naphthalene moiety linked to an ethanesulfonamide backbone. Sulfonamides are widely explored in medicinal chemistry due to their diverse biological activities, including enzyme inhibition and antimicrobial properties.
Properties
Molecular Formula |
C12H13NO2S |
|---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
2-naphthalen-1-ylethanesulfonamide |
InChI |
InChI=1S/C12H13NO2S/c13-16(14,15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2,(H2,13,14,15) |
InChI Key |
SGHUGENDNGVUMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCS(=O)(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs from Patent Literature (Ethanesulfonamide Derivatives)
The European patent application (2022) describes ethanesulfonamide derivatives with complex substituents, such as 2-(4,4-difluoropiperidin-1-yl)- , 2-(2H-1,2,3-triazol-2-yl)- , and 2-(1H-1,2,3-triazol-1-yl)- groups . These compounds share the ethanesulfonamide core with 2-(1-Naphthyl) ethanesulfonamide but differ in their substituents:
- Key Differences :
- The naphthyl group in this compound is bulkier and more lipophilic than the fluorinated piperidine or triazole groups in the patent compounds.
- Substituents like triazoles may enhance hydrogen-bonding interactions, while the naphthyl group favors hydrophobic interactions.
- Implications :
Comparison with Sulfonic Acid Derivatives (Mesna and Related Compounds)
2-(Acetylthio)ethane-1-sulfonic acid (Mesna) , described in Pharmacopeial Forum (2017), is a sulfonic acid derivative used clinically to detoxify reactive metabolites. Key comparisons include:
- Functional Group Differences :
- Sulfonamide (this compound) vs. Sulfonic Acid (Mesna) : Sulfonamides are generally less acidic (pKa ~10–12) than sulfonic acids (pKa ~1–2), affecting ionization and membrane permeability.
- Regulatory and Purity Standards :
- Applications :
Benzimidazole-Containing Sulfonamides
The crystal structure of 2-(1H-benzimidazol-2-yl)-N-[(E)-dimethylamino)methylidene]benzenesulfonamide (2012) provides insights into sulfonamide-aromatic interactions :
- Structural Contrasts: Naphthyl vs.
- Synthesis and Stability :
Data Table: Key Properties of Compared Compounds
Discussion of Research Findings
- Substituent Impact : Bulky naphthyl groups likely enhance target binding through hydrophobic interactions but may reduce aqueous solubility compared to smaller substituents (e.g., triazoles).
- Functional Group Role : Sulfonamides’ dual hydrogen-bonding capacity (NH and SO₂ groups) contrasts with sulfonic acids’ high acidity, influencing their respective mechanisms of action.
- Regulatory Considerations : Purity thresholds for related compounds (e.g., ≤5.0% for Mesna impurities) suggest analogous quality controls would apply to this compound .
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